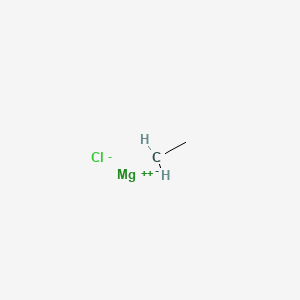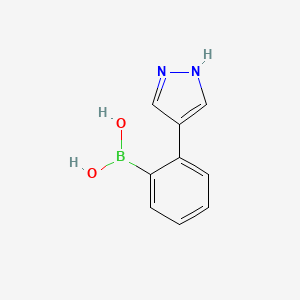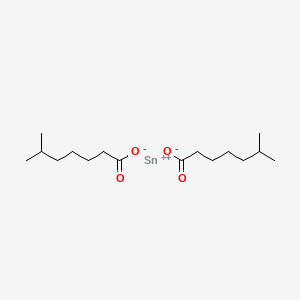
Tin(II) 6-methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(II) 6-methylheptanoate is an organotin compound that features a tin atom in the +2 oxidation state bonded to a 6-methylheptanoate ligand. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(II) 6-methylheptanoate can be synthesized through the reaction of tin(II) chloride with 6-methylheptanoic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding 6-methylheptanoic acid. The mixture is stirred and heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
SnCl2+2C8H16O2→Sn(C8H15O2)2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Tin(II) 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: Tin(II) can be oxidized to tin(IV) under appropriate conditions.
Reduction: Tin(II) can act as a reducing agent in certain reactions.
Substitution: The carboxylate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using other carboxylic acids or alcohols.
Major Products Formed
Oxidation: Tin(IV) compounds, such as tin(IV) oxide.
Reduction: Tin(0) or other reduced tin species.
Substitution: New organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tin(II) 6-methylheptanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, plastics, and other materials.
Wirkmechanismus
The mechanism by which Tin(II) 6-methylheptanoate exerts its effects depends on the specific application. In catalysis, the tin center can coordinate with reactants, facilitating the formation or breaking of chemical bonds. In biological systems, the compound may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tin(II) acetate
- Tin(II) chloride
- Tin(II) sulfate
- Tin(II) 2-ethylhexanoate
Comparison
Tin(II) 6-methylheptanoate is unique due to its specific ligand, which imparts distinct solubility and reactivity properties compared to other tin(II) compounds. For example, Tin(II) 2-ethylhexanoate is commonly used in similar applications but may differ in terms of its catalytic efficiency and stability.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes.
Eigenschaften
Molekularformel |
C16H30O4Sn |
|---|---|
Molekulargewicht |
405.1 g/mol |
IUPAC-Name |
6-methylheptanoate;tin(2+) |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
DEYASSJANAZZBX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)

![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)

![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
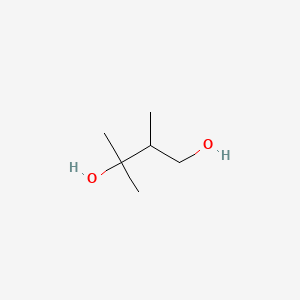
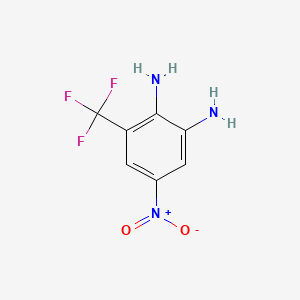
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)

![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
